molecular formula C20H16ClNO6 B11166907 (2S)-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid

(2S)-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11166907
M. Wt: 401.8 g/mol
InChI Key: BJEDTZOFRGHDDK-SFHVURJKSA-N
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Description

2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . The chlorination and hydroxylation of the coumarin ring are achieved through electrophilic substitution reactions.

The next step involves the acylation of the coumarin derivative with acetic anhydride to introduce the acetyl group. The final step is the amidation reaction, where the acetylated coumarin derivative reacts with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities. The combination of the chlorinated coumarin core with the phenylacetic acid moiety enhances its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C20H16ClNO6

Molecular Weight

401.8 g/mol

IUPAC Name

(2S)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C20H16ClNO6/c1-10-12-7-14(21)15(23)9-16(12)28-20(27)13(10)8-17(24)22-18(19(25)26)11-5-3-2-4-6-11/h2-7,9,18,23H,8H2,1H3,(H,22,24)(H,25,26)/t18-/m0/s1

InChI Key

BJEDTZOFRGHDDK-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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